molecular formula C18H13ClN4O4S2 B5014333 2-({[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoic acid

2-({[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoic acid

Cat. No. B5014333
M. Wt: 448.9 g/mol
InChI Key: AYOYWTKHJZTGNS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C18H13ClN4O4S2 . It contains several functional groups, including a thiadiazole ring, a carboxylic acid group, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of these groups can significantly influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For instance, the carboxylic acid group could undergo reactions such as esterification or decarboxylation, while the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the carboxylic acid and amide could increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific context in which the compound is used, such as its role in a biological system or a chemical reaction .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available information. As with any chemical, appropriate safety measures should be taken when handling it to avoid potential risks .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as medicine or materials science. Further studies could also investigate its synthesis and properties in more detail .

properties

IUPAC Name

2-[[5-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O4S2/c19-12-7-3-4-8-13(12)20-14(24)9-28-18-23-22-17(29-18)21-15(25)10-5-1-2-6-11(10)16(26)27/h1-8H,9H2,(H,20,24)(H,26,27)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOYWTKHJZTGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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